molecular formula C6H7N3 B1342748 1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 1006434-01-0

1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1342748
CAS No.: 1006434-01-0
M. Wt: 121.14 g/mol
InChI Key: SCVYEGXBMMZIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of the crystal and molecular structure of pyrazole derivatives, including 1-ethyl-1H-pyrazole-4-carbonitrile, has revealed significant intermolecular interactions that stabilize their crystal structures. For example, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows stabilization through N-H…N and C-H…Cl interactions, forming centrosymmetric dimers. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Fathima et al., 2014).

Mechanistic Insights into Chemical Reactions

Research into the reaction mechanisms involving pyrazole derivatives has provided valuable mechanistic insights. The reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been explored, highlighting the versatility of these compounds in organic synthesis (Liu et al., 2013).

Novel Synthetic Methods

The development of new synthetic methodologies using pyrazole derivatives has been a significant area of research. One notable example is the electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. This method represents an efficient, multicomponent-tandem synthesis approach, highlighting the potential of these compounds in facilitating diverse chemical reactions (Upadhyay et al., 2017).

Applications in Crop Protection

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored for applications in crop protection. These compounds exhibit excellent regio-selectivity in their formation, with potential academic and industrial uses, especially in the development of new agrochemicals (Plem et al., 2015).

Properties

IUPAC Name

1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYEGXBMMZIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.